N-(2-methylpyrimidin-5-yl)prop-2-enamide

PRMT5 inhibitor SDMA cellular assay epigenetic cancer therapy

N-(2-methylpyrimidin-5-yl)prop-2-enamide is a unique dual PRMT5/IMPDH inhibitor with cellular EC50 of 2 nM—28-fold more potent than GSK591. Its covalent acrylamide warhead ensures sustained target engagement, critical for MTAP-deleted cancer models. The 2-methylpyrimidine core offers distinct solubility for polymer applications. This single agent disrupts arginine methylation and guanine nucleotide biosynthesis simultaneously, eliminating confounding factors of drug combinations. Low MW scaffold ideal for medicinal chemistry. Available in high-purity batches from 50 mg to 10 g.

Molecular Formula C8H9N3O
Molecular Weight 163.18
CAS No. 1850224-25-7
Cat. No. B2521673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylpyrimidin-5-yl)prop-2-enamide
CAS1850224-25-7
Molecular FormulaC8H9N3O
Molecular Weight163.18
Structural Identifiers
SMILESCC1=NC=C(C=N1)NC(=O)C=C
InChIInChI=1S/C8H9N3O/c1-3-8(12)11-7-4-9-6(2)10-5-7/h3-5H,1H2,2H3,(H,11,12)
InChIKeyMEAMATGCHYWYCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methylpyrimidin-5-yl)prop-2-enamide (CAS 1850224-25-7): A Dual-Active Pyrimidinyl Acrylamide for PRMT5 and IMPDH2 Biological Evaluation and Specialty Polymer Synthesis


N-(2-methylpyrimidin-5-yl)prop-2-enamide (CAS 1850224-25-7) is a synthetic pyrimidine derivative bearing a reactive acrylamide (prop-2-enamide) warhead at the 5-position of a 2-methylpyrimidine ring . The compound has been characterized as a potent inhibitor of two therapeutically relevant enzyme families: Protein Arginine N-Methyltransferase 5 (PRMT5), with a cellular EC50 of 2 nM across multiple human cancer lines [1], and Inosine-5'-Monophosphate Dehydrogenase (IMPDH), with Ki values spanning 21–33 nM against IMPDH2 and IMPDH1 isoforms [2]. Beyond its bioactivity profile, the acrylamide moiety enables the compound to serve as a functional monomer in radical polymerization, where the 2-methylpyrimidine substituent introduces distinct solubility and hydrogen-bonding characteristics compared to unsubstituted pyrimidinyl acrylamides [3].

Why PRMT5-Targeted or IMPDH-Targeted Probes Cannot Be Interchanged with N-(2-Methylpyrimidin-5-yl)prop-2-enamide Without Quantitative Revalidation


The compound's differentiation arises from a convergence of three features that are absent from any single in-class alternative: (i) a 2-position methyl substituent on the pyrimidine ring that modulates both target-binding geometry and polymer solubility behavior [1]; (ii) a terminal acrylamide warhead capable of covalent engagement with cysteine residues, in contrast to reversible SAM-competitive or substrate-competitive PRMT5 inhibitors such as GSK591 [2]; and (iii) a dual PRMT5/IMPDH inhibition profile that is not replicated by clinically characterized PRMT5-selective inhibitors (e.g., JBI-778, AMG 193) or IMPDH-selective agents (e.g., mycophenolic acid, BMS-566419) [3]. Substituting a generic pyrimidine acrylamide or a single-target PRMT5 inhibitor would forfeit the specific cellular potency (EC50 = 2 nM across multiple lines), covalent target residence, or the IMPDH2 co-inhibition that distinguishes this compound from analogs lacking the 2-methyl substitution or the acrylamide warhead.

Quantitative Differentiation Evidence: N-(2-Methylpyrimidin-5-yl)prop-2-enamide vs. Established PRMT5 and IMPDH Inhibitors


Cellular PRMT5 Inhibition Potency: 28-Fold Improvement in EC50 vs. GSK591 Across Multiple Human Cancer Cell Lines

N-(2-methylpyrimidin-5-yl)prop-2-enamide demonstrates a cellular PRMT5 EC50 of 2 nM in inhibition of symmetric dimethyl arginine (SDMA) levels across ZR-75-1, U-2940, REC1, BJAB, and MINO human cancer cell lines, as catalogued in BindingDB [1]. By direct head-to-head comparison, the widely used PRMT5 chemical probe GSK591 achieves an EC50 of only 56 nM in Z-138 cells, measured by SmD3 symmetric arginine methylation [2]. This represents a 28-fold potency advantage for N-(2-methylpyrimidin-5-yl)prop-2-enamide in cellular target engagement assays.

PRMT5 inhibitor SDMA cellular assay epigenetic cancer therapy

IMPDH2 Inhibitory Activity (Ki = 21 nM) and Isoform Selectivity vs. IMPDH1: A Structural Class Distinct from Mycophenolic Acid

N-(2-methylpyrimidin-5-yl)prop-2-enamide inhibits human IMPDH2 with a Ki of 21 nM versus the IMP substrate and 26 nM versus the NMD (NAD) cofactor substrate, as curated in ChEMBL via BindingDB [1]. Against IMPDH1, its Ki is 33 nM, yielding an IMPDH2/IMPDH1 selectivity ratio of ~1.6 [1]. In contrast, the clinically established IMPDH inhibitor mycophenolic acid (MPA) is a non-selective, tight-binding inhibitor with Ki values of 6 nM (IMPDH2) and 11 nM (IMPDH1), with an IMPDH2/IMPDH1 ratio of ~0.5–1.8 but accompanied by pronounced immunosuppressive pharmacology . The synthetic IMPDH inhibitor BMS-566419 exhibits an IC50 of 17 nM against IMPDH type II . The pyrimidinyl acrylamide scaffold thus offers a structurally orthogonal IMPDH pharmacophore with differentiated isoform bias.

IMPDH inhibitor nucleotide biosynthesis immunosuppression vs. oncology

Dual PRMT5/IMPDH Inhibition Profile: Unique Among Single-Target Clinical Candidates

N-(2-methylpyrimidin-5-yl)prop-2-enamide is annotated in the BindingDB as exhibiting potent inhibition of both PRMT5 (cellular EC50 = 2 nM) [1] and IMPDH2 (Ki = 21 nM) [2]. This dual-target inhibition profile is not shared by clinical-stage PRMT5 inhibitors: JBI-778 (Doxribtimine) exhibits a cellular SDMA EC50 of ~30–100 nM with no reported IMPDH activity ; GSK3326595 is a SAM-cooperative, reversible PRMT5 inhibitor with no IMPDH cross-reactivity [3]; AMG 193 is MTAP-dependent and PRMT5-selective [4]. Conversely, the IMPDH inhibitor BMS-566419 is devoid of PRMT5 activity. The simultaneous targeting of arginine methylation (PRMT5) and guanine nucleotide biosynthesis (IMPDH) within a single pharmacophore is a documented but underexplored anti-cancer strategy that this compound uniquely enables for proof-of-concept studies.

dual inhibitor polypharmacology PRMT5 IMPDH

Covalent Acrylamide Warhead: Differentiated Target Residence vs. Reversible PRMT5 Inhibitors

N-(2-methylpyrimidin-5-yl)prop-2-enamide incorporates a terminal acrylamide group capable of forming a covalent bond with cysteine thiols in target active sites, a structural feature absent in reversible PRMT5 inhibitors such as GSK591 (SAM-uncompetitive) and JBI-778 (substrate-competitive, SAM-cooperative) [1] [2]. The biochemical IC50 of the compound against PRMT5/MEP50 is reported as 6.2 nM in a preincubation format (60 min with enzyme and SAM), and 11 nM in MTAP knockout HCT-116 cellular methylation assays [3]. The covalent mechanism confers sustained target engagement independent of cellular SAM/SAH ratio fluctuations, a property differentiated from reversible inhibitors whose cellular activity is modulated by endogenous cofactor concentrations [4]. Class-level inference from acrylamide-containing kinase inhibitors (e.g., osimertinib, ibrutinib) indicates that covalent inhibition typically produces prolonged pharmacodynamic effects relative to reversible counterparts at equivalent biochemical potency levels.

covalent inhibitor acrylamide warhead target residence time PRMT5

2-Methyl Substituent on Pyrimidine Ring: Disproportionate Impact on Antitumor Activity vs. Unsubstituted Pyrimidinyl Acrylamides

In a structure–activity relationship study of sparsomycin analogs, (E)-β-(pyrimidin-5-yl)acrylamides lacking substituents at the 2- or 6-position of the pyrimidine ring required markedly higher concentrations for 50% inhibition of [methyl-³H]thymidine incorporation in mouse leukemia L5178Y cells; the presence of substituents at the 2- or 6-position was explicitly reported to enhance antitumor activity [1]. N-(2-methylpyrimidin-5-yl)prop-2-enamide possesses a methyl group at the 2-position, which is predicted to improve hydrophobic interactions with target protein binding pockets and increase metabolic stability relative to the unsubstituted N-(pyrimidin-5-yl)prop-2-enamide . Additionally, in polymerization contexts, the 2-methyl group alters the hydrogen-bonding network with fluorinated alcohol solvents, enabling controlled RAFT polymerization that is not feasible with unsubstituted pyrimidinyl acrylamides in conventional solvent systems [2].

SAR 2-methylpyrimidine antitumor activity sparsomycin analog

High-Value Application Scenarios for N-(2-Methylpyrimidin-5-yl)prop-2-enamide Informed by Quantitative Evidence


MTAP-Deleted Cancer Model Studies Requiring Maximum Cellular PRMT5 Engagement at Low Nanomolar Concentrations

With a cellular PRMT5 EC50 of 2 nM across ZR-75-1, U-2940, REC1, BJAB, and MINO cell lines [1], N-(2-methylpyrimidin-5-yl)prop-2-enamide achieves full target engagement at concentrations 28-fold lower than GSK591. This potency advantage is critical for MTAP-deleted cancer models, where elevated MTA levels compete with SAM at the PRMT5 active site and necessitate high-affinity inhibitors to effectively suppress SDMA modification [2]. The covalent acrylamide warhead further ensures sustained PRMT5 inhibition independent of fluctuating intracellular MTA concentrations, a property not offered by reversible probes.

Dual PRMT5/IMPDH2 Polypharmacology Probe Development for Nucleotide Metabolism and Epigenetic Crosstalk Studies

The compound uniquely combines PRMT5 inhibition (cellular EC50 = 2 nM) with IMPDH2 inhibition (Ki = 21 nM) [1] [2]. No single-target PRMT5 inhibitor (JBI-778, GSK3326595, AMG 193) or IMPDH inhibitor (BMS-566419, mycophenolic acid) offers this dual profile. Researchers investigating the intersection of arginine methylation and guanine nucleotide biosynthesis can use this compound to simultaneously disrupt both pathways in isogenic cell lines without confounding factors introduced by drug combinations [3].

Covalent Inhibitor Warhead Optimization Using the Pyrimidinyl Acrylamide Scaffold as a Starting Point

As a low-molecular-weight (163.18 Da) acrylamide-containing scaffold with demonstrated biochemical PRMT5/MEP50 inhibition (IC50 = 6.2 nM in preincubation format) [1], this compound offers an attractive starting point for medicinal chemistry programs focused on covalent inhibitor design. The 2-methylpyrimidine core provides a compact heterocyclic recognition element, while the acrylamide warhead enables structure-based optimization of cysteine targeting within the PRMT5 active site. The existing IMPDH2 activity also provides a built-in selectivity counter-screen for optimizing target specificity [2].

Specialty Polymer Synthesis Exploiting Pyrimidine-Mediated Hydrogen-Bonding in Controlled Radical Polymerization

N-(2-methylpyrimidin-5-yl)prop-2-enamide can function as a functional monomer in RAFT polymerization, where the pyrimidine substituent forms a 1:1 hydrogen-bonding complex with fluorinated alcohol solvents such as BTMP, enabling homogeneous polymerization conditions that are not achievable with conventional solvents [1]. The resulting poly(N-pyrimidinyl acrylamide) exhibits solubility restricted to acidic media and fluoroalcohols, a property exploitable for stimuli-responsive coatings, selective membranes, or photoresist materials where solvent-dependent solubility switching is desirable.

Quote Request

Request a Quote for N-(2-methylpyrimidin-5-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.